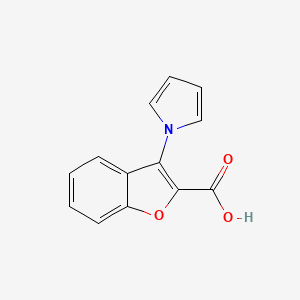
5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Descripción general
Descripción
5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: is a chemical compound with a complex structure that includes a benzene ring substituted with a methoxy group, a dioxane ring, and a dione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting with the preparation of the 4-methoxybenzyl moiety. One common synthetic route includes the reaction of 4-methoxybenzyl alcohol with appropriate reagents to form the desired compound. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to ensure the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: : Reduction reactions can be performed to convert the dione group to a diol.
Substitution: : Substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Conditions typically involve heating under reflux.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are used, often in anhydrous ether.
Substitution: : Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: : 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction: : 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-diol.
Substitution: : Brominated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: has several applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparación Con Compuestos Similares
5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: is unique due to its specific structural features. Similar compounds include:
4-Methoxybenzyl alcohol: : A simpler compound lacking the dioxane and dione groups.
2,2-Dimethyl-1,3-dioxane-4,6-dione: : A compound without the methoxybenzyl group.
4-Methoxybenzoic acid: : A related compound with a carboxylic acid group instead of the dione group.
This compound .
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2)18-12(15)11(13(16)19-14)8-9-4-6-10(17-3)7-5-9/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJFMPDKSMYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349836 | |
| Record name | 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61958-46-1 | |
| Record name | 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)

![4-[2-(4-Quinolinyl)vinyl]phenol](/img/structure/B1361211.png)
![5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one](/img/structure/B1361212.png)
![5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1361216.png)
